tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate: is a complex organic compound featuring a thiazole ring substituted with a hydroxy-tetrahydrofuran moiety and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea in the presence of a base.
Introduction of the Tetrahydrofuran Moiety: The hydroxy-tetrahydrofuran group can be introduced through a nucleophilic addition reaction, where a tetrahydrofuran derivative reacts with an appropriate electrophile.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the tetrahydrofuran moiety can undergo oxidation to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophiles like halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thiazole derivatives. Its structural features make it a potential candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxy-tetrahydrofuran moiety can form hydrogen bonds with biological molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-(hydroxy(pyridin-3-yl)methyl)thiazol-2-yl)carbamate: Similar structure but with a pyridine ring instead of tetrahydrofuran.
tert-Butyl (5-(hydroxy(furan-3-yl)methyl)thiazol-2-yl)carbamate: Similar structure but with a furan ring instead of tetrahydrofuran.
Uniqueness
The presence of the hydroxy-tetrahydrofuran moiety in tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate provides unique chemical properties, such as increased solubility and the ability to form hydrogen bonds, which can enhance its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[5-[hydroxy(oxolan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(17)15-11-14-6-9(20-11)10(16)8-4-5-18-7-8/h6,8,10,16H,4-5,7H2,1-3H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHOYSOLGLDIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCOC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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